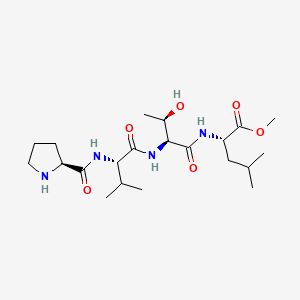

Charantin (1:1 mixture of 25,26-Dehydro β-Sitosterol β-D-Glucoside and β-Sitosterol β-D-Glucoside)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Charantin is a compound that consists of a 1:1 mixture of 25,26-Dehydro β-Sitosterol β-D-Glucoside and β-Sitosterol β-D-Glucoside. It is primarily found in the bitter melon plant (Momordica charantia) and is known for its potential medicinal properties, particularly in the management of diabetes. The compound has garnered significant interest due to its ability to lower blood glucose levels and its potential anti-inflammatory and anticancer properties.

作用机制

Target of Action

Charantin, a steroidal glycoside found in Momordica charantia (bitter melon), primarily targets the receptor for advanced glycation endproducts (RAGE) in bovine aortic endothelial cells . This receptor plays a crucial role in the pro-angiogenic effects of Momordica charantia extracts .

Mode of Action

Charantin interacts with RAGE, stimulating the proliferation, migration, and tube formation of bovine aortic endothelial cells . This interaction also leads to an increase in the phosphorylation of extracellular signal-regulated kinase (ERK)1/2, a key angiogenic signaling cytoplasmic protein . The interaction of charantin with RAGE helps to overcome the anti-angiogenic effects of high concentrations of bovine serum albumin-derived AGEs (BSA-AGEs) .

Biochemical Pathways

Charantin influences several biochemical pathways. It suppresses MAPKs and NF-κβ in pancreatic cells, promotes glucose and fatty acids catabolism, stimulates fatty acids absorption, induces insulin production, ameliorates insulin resistance, activates the AMPK pathway, and inhibits glucose metabolism enzymes such as fructose-1,6-bisphosphate and glucose-6-phosphatase .

Result of Action

The interaction of charantin with its targets leads to various molecular and cellular effects. It stimulates cell proliferation and migration, promotes tube formation, and increases the phosphorylation of ERK1/2 . In addition, it has been shown to promote the occurrence of cells’ G2/M block and apoptosis, as evidenced by an increased ratio of cells in the sub-G1 phase .

生化分析

Biochemical Properties

Charantin is a typical cucurbitane-type triterpenoid in Momordica charantia and is a potential substance with antidiabetic properties . It interacts with various enzymes, proteins, and other biomolecules in the body, particularly those involved in glucose metabolism .

Cellular Effects

Charantin has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to stimulate proliferation, migration, and tube formation of bovine aortic endothelial cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Charantin exerts its effects at the molecular level through several mechanisms. It is known to interact with the receptor for advanced glycation endproducts (RAGE), which plays a crucial role in its pro-angiogenic effects . It also influences gene expression and enzyme activity, contributing to its antidiabetic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Charantin have been observed to change over time. For instance, it has been shown to promote the occurrence of cells’ G2/M block and apoptosis, as evidenced by an increased ratio of cells in the sub-G1 phase

Dosage Effects in Animal Models

The effects of Charantin vary with different dosages in animal models. For instance, in studies involving Sprague Dawley rats, it was found that a dose of 300 mg/kg of bitter melon, which contains Charantin, resulted in a 31.64% lowering of blood glucose level and a 27.35% increase in insulin level

Metabolic Pathways

Charantin is involved in various metabolic pathways, particularly those related to glucose metabolism It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Charantin involves the extraction of its components from the bitter melon plant. The process typically includes the following steps:

Extraction: The bitter melon is dried and powdered, followed by extraction using solvents such as ethanol or methanol.

Isolation: The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate the individual components, 25,26-Dehydro β-Sitosterol β-D-Glucoside and β-Sitosterol β-D-Glucoside.

Purification: The isolated compounds are further purified using recrystallization or other purification methods to obtain pure Charantin.

Industrial Production Methods

Industrial production of Charantin involves large-scale extraction and purification processes. The key steps include:

Cultivation: Large-scale cultivation of bitter melon plants.

Harvesting and Drying: Harvesting the fruits at the optimal stage of maturity and drying them to reduce moisture content.

Extraction and Isolation: Using industrial-scale extraction and chromatographic techniques to isolate and purify Charantin.

Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.

化学反应分析

Types of Reactions

Charantin undergoes various chemical reactions, including:

Oxidation: Charantin can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert Charantin into its reduced forms.

Substitution: Substitution reactions can occur at the glucoside moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of Charantin, as well as various substituted glucosides.

科学研究应用

Charantin has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in chromatographic studies and for the synthesis of novel glucoside derivatives.

Biology: Studied for its effects on cellular processes, including its role in glucose metabolism and cell signaling pathways.

Medicine: Investigated for its potential therapeutic effects in the management of diabetes, cancer, and inflammatory diseases.

Industry: Used in the development of dietary supplements and functional foods aimed at managing blood glucose levels.

相似化合物的比较

Charantin is unique due to its dual composition of 25,26-Dehydro β-Sitosterol β-D-Glucoside and β-Sitosterol β-D-Glucoside. Similar compounds include:

β-Sitosterol: A plant sterol with cholesterol-lowering properties.

Stigmasterol: Another plant sterol with anti-inflammatory and anticancer properties.

Campesterol: A plant sterol known for its cholesterol-lowering effects.

Charantin stands out due to its combined effects on glucose metabolism, inflammation, and cancer, making it a compound of significant interest in various fields of research.

属性

CAS 编号 |

57126-62-2 |

|---|---|

分子式 |

C70H118O12 |

分子量 |

1151.702 |

IUPAC 名称 |

2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C35H60O6.C35H58O6/c2*1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,20-22,24-33,36-39H,7-9,11-19H2,1-6H3;10,21-22,24-33,36-39H,2,7-9,11-19H2,1,3-6H3/t2*21-,22-,24+,25+,26-,27+,28+,29?,30?,31?,32?,33?,34+,35-/m11/s1 |

InChI 键 |

LDASQDTWGMPHCX-UXDSRDRISA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C.CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine](/img/structure/B591014.png)

![(3aS,5R)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591016.png)